molecular formula C18H18N2O2 B501807 N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

Cat. No.: B501807
M. Wt: 294.3g/mol
InChI Key: HHMTZKUAPMGGQV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzisoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of appropriate ortho-nitrobenzyl derivatives.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide: can be compared with other benzisoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzisoxazole derivatives.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(5-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C18H18N2O2/c1-3-13-6-4-5-7-15(13)19-18(21)11-16-14-10-12(2)8-9-17(14)22-20-16/h4-10H,3,11H2,1-2H3,(H,19,21)

InChI Key

HHMTZKUAPMGGQV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC2=NOC3=C2C=C(C=C3)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=NOC3=C2C=C(C=C3)C

Origin of Product

United States

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